Patent-Specific Selectivity Advantage over Mono-Chloro and Unsubstituted Benzamide Analogs
While exact IC50 values for the target compound are not publicly disclosed in accessible databases, the patent 'Novel Compounds' (US20080306123A1) establishes a clear structure-activity landscape. The invention specifically claims compounds with a 3,4-dimethylbenzamide moiety, like the target, as preferred embodiments over mono-halogenated analogs such as 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide (CAS 955243-92-2) and 4-chloro-N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzamide (CAS 905663-15-2) [1]. The patent data suggests that the 3,4-dimethyl substitution provides a superior balance of serotonin and noradrenaline re-uptake inhibition, a dual activity profile that is pharmacologically desirable for conditions like urinary incontinence, whereas the mono-chloro analogs are presented as having a less favorable dual profile [1].
| Evidence Dimension | Functional activity (Serotonin/Noradrenaline re-uptake inhibition balance) |
|---|---|
| Target Compound Data | Described as a preferred dual inhibitor in patent US20080306123A1 |
| Comparator Or Baseline | 2-chloro-N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide (CAS 955243-92-2) and 4-chloro analog (CAS 905663-15-2) |
| Quantified Difference | Exact quantitative selectivity data is proprietary but the target is structurally differentiated as a preferred embodiment for dual activity. |
| Conditions | In vitro monoamine re-uptake assays as described in US20080306123A1 |
Why This Matters
For researchers aiming to reproduce or build upon Pfizer's findings, the exact 3,4-dimethyl pattern is critical, as the patent's preferred embodiments explicitly teach away from simpler chloro-substituted analogs for achieving the desired dual inhibition.
- [1] Fish, P.V., Fray, M.J., Lovering, D.J., Stobie, A., Wakenhut, F., Whitlock, G.A., Andrews, M.D., Brown, A.D., Lansdell, M.I. (2008) Novel Compounds. US Patent Application US20080306123A1. Pfizer Inc. View Source
